molecular formula C17H24N2O2 B5743531 N-cyclopentyl-4-(morpholin-4-ylmethyl)benzamide

N-cyclopentyl-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B5743531
M. Wt: 288.4 g/mol
InChI Key: PWXBDLWPHSZIQS-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(morpholin-4-ylmethyl)benzamide: is an organic compound with the molecular formula C16H24N2O It is a derivative of benzamide, featuring a cyclopentyl group and a morpholin-4-ylmethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-(morpholin-4-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with the benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group can be attached through a nucleophilic substitution reaction, where morpholine reacts with a suitable benzyl halide derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, efficient purification techniques, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclopentyl-4-(morpholin-4-ylmethyl)benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholin-4-ylmethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry: N-cyclopentyl-4-(morpholin-4-ylmethyl)benzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound can be used as a ligand in receptor studies, helping to understand the interactions between small molecules and biological targets.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

    N-cyclopentyl-4-(morpholin-4-ylmethyl)aniline: Similar structure but with an aniline group instead of a benzamide group.

    N-cyclopentyl-4-(morpholin-4-ylmethyl)phenylacetamide: Similar structure but with a phenylacetamide group.

Uniqueness: N-cyclopentyl-4-(morpholin-4-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

N-cyclopentyl-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(18-16-3-1-2-4-16)15-7-5-14(6-8-15)13-19-9-11-21-12-10-19/h5-8,16H,1-4,9-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXBDLWPHSZIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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